Phenyl-d5 4-Aminosalicylate is a deuterated derivative of 4-Aminosalicylate, which is primarily recognized for its application in the treatment of tuberculosis. This compound is characterized by the presence of a phenyl group and five deuterium atoms, which enhance its stability and alter its pharmacokinetic properties. The compound's structure allows it to function effectively as an antitubercular agent, similar to its non-deuterated counterpart.
Phenyl-d5 4-Aminosalicylate can be synthesized from 4-Nitrosalicylic acid, a precursor that undergoes various chemical transformations to yield the final product. The synthesis typically involves nucleophilic acyl substitution reactions, which are common in organic chemistry for modifying carboxylic acid derivatives.
This compound falls under the category of aminobenzoic acids, specifically as a derivative of salicylic acid. It is classified as a pharmaceutical compound due to its therapeutic applications, particularly in treating bacterial infections.
The synthesis of Phenyl-d5 4-Aminosalicylate can be outlined in several steps:
The incorporation of deuterium is typically achieved during the synthesis process by using deuterated reagents or solvents at specific reaction stages to ensure the incorporation of deuterium atoms into the final structure.
The synthetic route requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to verify the incorporation of deuterium and confirm the structure of the synthesized compound.
Phenyl-d5 4-Aminosalicylate has a molecular formula that includes five deuterium atoms, which are isotopes of hydrogen. The structure can be represented as follows:
Phenyl-d5 4-Aminosalicylate can undergo various chemical reactions typical for aminobenzoic acids:
The reactivity profile is influenced by the presence of deuterium, which may alter reaction kinetics compared to non-deuterated analogs. This aspect is particularly relevant in drug design and development, where metabolic stability is crucial.
Phenyl-d5 4-Aminosalicylate exerts its therapeutic effects primarily through inhibition of bacterial folic acid synthesis, similar to other aminobenzoic acids. This mechanism involves:
Research indicates that compounds like Phenyl-d5 4-Aminosalicylate have shown efficacy against Mycobacterium tuberculosis through this mechanism, contributing to their role in combination therapies for tuberculosis treatment.
Phenyl-d5 4-Aminosalicylate is utilized primarily in pharmaceutical research and development:
Phenyl-d5 4-aminosalicylate is a deuterated aromatic ester characterized by strategic isotopic substitution at five hydrogen positions within its phenyl ring. Its systematic IUPAC name, (2,3,4,5,6-pentadeuteriophenyl) 4-amino-2-hydroxybenzoate, precisely denotes the replacement of all hydrogen atoms on the phenyl moiety with deuterium (²H or D) atoms [4] [5]. The molecular formula C₁₃D₅H₆NO₃ reflects this substitution pattern, where the "d5" designation explicitly indicates pentadeuteration [2] [4]. This isotopic labeling strategically avoids sites of potential metabolic lability (e.g., the amine or hydroxyl groups), focusing instead on the metabolically stable phenyl ring to primarily alter pharmacokinetic rather than pharmacodynamic properties [8].
Table 1: Chemical Identifiers of Phenyl-d5 4-Aminosalicylate
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl) 4-amino-2-hydroxybenzoate |
Synonyms | Phenyl-d5 PAS; Fenamisal-d5; Tebamin-d5; Phenyl-d5 p-aminosalicylate [5] [9] |
Molecular Formula | C₁₃D₅H₆NO₃ |
CAS Registry Number | Not explicitly provided in sources |
Exact Molecular Mass | 234.105 g/mol [4] |
Average Molecular Weight | 234.262 g/mol [2] [4] |
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of deuterium incorporation and molecular conformation. The absence of proton signals in the 6.8–7.5 ppm region (characteristic of the phenyl ring protons in the non-deuterated analogue) confirms complete deuteration at the ortho, meta, and para positions of the phenyl ester group [6] [8]. Key residual proton resonances observable in deuterated solvents include:
Mass spectrometry analysis reveals a distinct isotopic cluster and molecular ion signature. The high-resolution mass spectrum exhibits a dominant [M+H]⁺ ion at m/z 235.110 (calculated for C₁₃D₅H₇NO₃), contrasting sharply with the m/z 230.081 peak of the non-deuterated analogue (C₁₃H₁₁NO₃) [4] [9]. The 5 Da mass shift is diagnostic of pentadeuteration. Furthermore, the fragmentation pattern shows characteristic losses consistent with the ester linkage (e.g., loss of C₆D₅O•, 98 Da) and decarboxylation, with fragment ions retaining the deuterium label confirming its positional stability [4].
Table 2: Key Spectroscopic Signatures of Phenyl-d5 4-Aminosalicylate
Technique | Key Features | Comparative Insight |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | • Aromatic H (aminosalicylate): δ ~6.0–7.5 ppm (multiplet) [6] • –NH₂: δ ~5.8–6.3 ppm (br s) • –OH: δ ~9-12 ppm (br s) • No signals 6.8–7.5 ppm (phenyl H) | Non-deuterated phenyl signals at δ 7.4–7.5 ppm (multiplet) [9] |
MS (HR) | • [M+H]⁺: m/z 235.110 • Fragments: m/z 153 (C₇H₇NO₃⁺, aminosalicylate ion), m/z 98 (C₆D₅O⁺) [4] | Non-deuterated: [M+H]⁺ m/z 230.081; Fragments: m/z 153, m/z 93 (C₆H₅O⁺) [9] |
The core structural difference between Phenyl-d5 4-aminosalicylate and its non-deuterated counterpart (Phenyl aminosalicylate, C₁₃H₁₁NO₃) lies in the C–D bonds replacing C–H bonds on the phenyl ring. This substitution induces measurable alterations in physicochemical properties:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7